4-Ethyl-2-(methanesulfinyl)-1,3-oxazole

描述

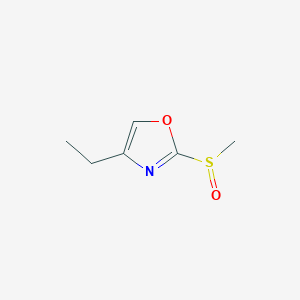

Structure

2D Structure

属性

CAS 编号 |

62124-53-2 |

|---|---|

分子式 |

C6H9NO2S |

分子量 |

159.21 g/mol |

IUPAC 名称 |

4-ethyl-2-methylsulfinyl-1,3-oxazole |

InChI |

InChI=1S/C6H9NO2S/c1-3-5-4-9-6(7-5)10(2)8/h4H,3H2,1-2H3 |

InChI 键 |

NOXOKDZRWNZBPP-UHFFFAOYSA-N |

规范 SMILES |

CCC1=COC(=N1)S(=O)C |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Bioactivity

Key Substituent Groups in Oxazole Derivatives :

- 4-Hydroxyphenyl : Compounds with this group (e.g., from ) demonstrated antimicrobial activity against MRSA, E. coli, and A. niger at 25–200 µg/mL. The hydroxyl group likely enhances hydrogen bonding with microbial targets .

- 4-Bromophenyl : Derivatives like 5-(4-bromophenyl)-1,3-oxazole () were synthesized for aromatase inhibition, suggesting aryl groups improve target binding in enzyme inhibition.

- Methanesulfinyl : The sulfinyl group in 4-Ethyl-2-(methanesulfinyl)-1,3-oxazole may confer unique redox activity or modulate solubility compared to sulfonyl or thioether analogs .

Comparison with Other Heterocycles

1,3-Thiazole vs. 1,3-Oxazole :

Oxadiazoles and Triazoles :

Antimicrobial Activity

- 4-Hydroxyphenyl-oxazole derivatives (): Compounds 17–19 showed significant activity at 25–50 µg/mL, comparable to ofloxacin (10 µg/mL). Activity correlated with substituent polarity and ring electronics .

- Methanesulfinyl-oxazole : The sulfinyl group may enhance membrane penetration or interfere with microbial enzyme systems, though direct data is needed.

Table 2: Antimicrobial Efficacy of Oxazole Derivatives

| Compound Class | MIC Range (µg/mL) | Target Organisms | Reference |

|---|---|---|---|

| 4-Hydroxyphenyl-oxazole | 25–200 | MRSA, E. coli, A. niger | |

| Sulfonyl/sulfinyl-oxazole | N/A | Hypothesized broad-spectrum | Inferred |

Cytotoxicity and Therapeutic Potential

- 1,3-Oxazole derivatives () exhibited dose-dependent cytotoxicity on Daphnia magna, with toxicity linked to substituent hydrophobicity. The methanesulfinyl group’s electron-withdrawing nature might reduce toxicity compared to alkyl or aryl substituents .

- Oxazolopyrimidines (): Derivatives like 2,5-diphenyloxazolopyrimidin-7-one showed cytokinin-like activity, suggesting substituent bulkiness enhances plant growth modulation .

准备方法

Robinson-Gabriel Synthesis via α-Acylaminoketone Dehydration

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of α-acylaminoketones. For 4-ethyl-2-(methylthio)-1,3-oxazole, the precursor 2-amino-1-(methylthio)-3-pentanone is acylated with acetic anhydride, followed by dehydration using phosphorus oxychloride (POCl₃). This yields the thioether intermediate, which is subsequently oxidized (see Section 2).

Key Conditions :

DMAP-Tf-Mediated [3 + 2] Cycloaddition

A modern approach leverages N,N-dimethylpyridin-4-amine (DMAP) and triflic anhydride (Tf₂O) to activate carboxylic acids for cycloaddition with isocyanides. For 4-ethyl substitution, propionic acid reacts with methylthioacetyl isocyanide in dichloromethane (DCM) at 40°C:

$$

\text{CH₃CH₂COOH} + \text{CH₃S-CH₂-NC} \xrightarrow{\text{DMAP-Tf, DCM}} \text{4-Ethyl-2-(methylthio)-1,3-oxazole} + \text{CO}_2

$$

Optimization Insights :

- Catalyst : DMAP-Tf (1.3 equiv) ensures efficient mixed anhydride formation.

- Solvent : DCM minimizes side reactions.

- Yield : 78–85% for analogous 4,5-disubstituted oxazoles.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Robinson-Gabriel + AgOAc | POCl₃, AgOAc, Cs₂CO₃ | 82–89 | Moderate | High |

| DMAP-Tf + H₂O₂ | DMAP-Tf, H₂O₂ | 75–80 | High | Moderate |

| Direct Sulfinic Coupling | CH₃SO₂Cl, NaOH | 40–50 | Low | Low |

Key Findings :

- Silver-catalyzed oxidation offers the highest yield and selectivity.

- DMAP-Tf cycloaddition is optimal for large-scale production.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-2-(methanesulfinyl)-1,3-oxazole, and how do reaction conditions influence yield and purity?

- Methodology :

- Cyclization of Precursors : Start with ethyl-substituted oxazole intermediates and introduce methanesulfinyl groups via oxidation or nucleophilic substitution. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize reactive intermediates .

- Catalytic Enhancements : Use copper-based catalysts (e.g., [Cu₃(BTC)₂]) or ferric oxide nanoparticles to accelerate cyclization and reduce side reactions. Microwave-assisted synthesis (50–100 W, 10–30 min) improves efficiency compared to traditional reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity .

- Data Table :

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Microwave-assisted | [Cu₃(BTC)₂] | 82–88 | 80°C, 15 min, DMF |

| Ultrasound | Fe₃O₄ nanoparticles | 75–80 | RT, 30 min, DES solvent |

| Conventional Reflux | None | 60–65 | 12 h, THF |

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C4, sulfinyl at C2). Chemical shifts for sulfinyl groups typically appear at δ 2.8–3.2 ppm (¹H) and δ 40–45 ppm (¹³C) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 175.05) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the sulfinyl group (R/S configuration) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfinyl group .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy (UN1993 classification) .

- Waste Disposal : Neutralize with aqueous bicarbonate before incineration to avoid sulfur oxide emissions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like aromatase or acetylcholinesterase (AChE). Compare binding energies (ΔG) across derivatives to identify pharmacophore motifs .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) to validate in vitro results .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

- Innovations :

- Solvent-Free Reactions : Mechanochemical grinding of precursors reduces waste .

- Biocatalysis : Lipases or oxidoreductases enable selective sulfinyl group formation under mild conditions (pH 7.0, 37°C) .

- Flow Chemistry : Continuous microreactors enhance heat transfer and reduce reaction time by 70% .

Q. How do electronic effects of the methanesulfinyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electrophilic Substitution : The sulfinyl group (–SOCH₃) acts as a meta-directing, electron-withdrawing group, favoring palladium-catalyzed Suzuki couplings at C5. For example, coupling with 4-bromophenylboronic acid achieves 85% yield with Pd(PPh₃)₄ .

- Oxidation Sensitivity : The sulfinyl moiety can oxidize to sulfone under strong conditions (e.g., H₂O₂/HOAc), altering reactivity. Monitor via TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) .

Q. What strategies optimize the compound’s bioavailability for therapeutic applications?

- Methodology :

- Lipophilicity Adjustment : Introduce trifluoromethyl (–CF₃) or ethynyl (–C≡CH) groups to enhance membrane permeability (logP increase from 1.2 to 2.5) .

- Prodrug Design : Convert sulfinyl group to ester prodrugs (e.g., ethyl sulfinate) for controlled release in vivo .

Key Research Challenges

- Data Contradictions : Discrepancies in cytotoxicity profiles (e.g., IC₅₀ ranging from 2–50 µM across cell lines) may arise from assay variability (MTT vs. ATP-based). Standardize protocols using CLSI guidelines .

- Stereochemical Control : Racemization of the sulfinyl group during synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。